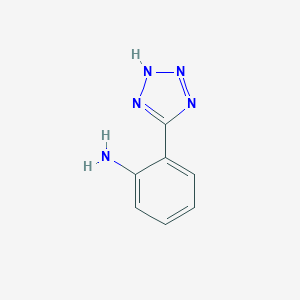
2-(1h-Tetrazol-5-yl)aniline
Overview
Description
“2-(1h-Tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C7H7N5 . It is also known by other names such as “3-(1H-Tetrazol-5-yl)aniline” and "5-(2-aminophenyl)-1h-tetrazole" .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles . The structure of the synthesized compounds can be determined through various methods such as NMR spectra, elemental analysis, FT-IR, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “2-(1h-Tetrazol-5-yl)aniline” exhibits intermolecular hydrogen bonds of the type N-H···N. These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(1h-Tetrazol-5-yl)aniline” can be complex and varied. For instance, in one study, a novel energetic compound was designed and synthesized . In another case, the reaction of the imino nitrogen on the guanyl side chain resulted in different resonance peaks for the hydrogen atoms .Physical And Chemical Properties Analysis
“2-(1h-Tetrazol-5-yl)aniline” has a molecular weight of 161.16 g/mol . It has a density of 1.401±0.06 g/cm3, a melting point of 202-205°C, and a boiling point of 440.5±47.0 °C . It is soluble in water .Scientific Research Applications
Heterocyclic Building Blocks
2-(1h-Tetrazol-5-yl)aniline can be used as a heterocyclic building block in the synthesis of various organic compounds . This makes it a valuable tool in the field of organic chemistry, where it can be used to construct complex molecules with diverse structures and functions.
Antimicrobial and Antifungal Activity
Research has shown that 2-(1h-Tetrazol-5-yl)aniline exhibits antimicrobial and antifungal activity . This suggests potential applications in the development of new drugs and treatments for bacterial and fungal infections.
Ligand-Receptor Interactions
The structure and properties of 2-(1h-Tetrazol-5-yl)aniline make it a useful tool for studying ligand-receptor interactions . These interactions are fundamental to many biological processes, and understanding them can provide insights into the mechanisms of drug action and the design of new therapeutic agents.
High-Performance Energetic Material
2-(1h-Tetrazol-5-yl)aniline and its derivatives have been studied for their potential use as high-performance energetic materials . These materials, which include explosives and propellants, are used in a variety of applications, from military to aerospace engineering.
Mechanism of Action
Target of Action
For instance, some tetrazole compounds act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) .
Mode of Action
It’s known that tetrazole rings can act as bioisosteric substituents of carboxylic acid fragments . This means they can mimic the function of carboxylic acid in biological systems, potentially influencing the activity of the compound.
Biochemical Pathways
Given the potential interaction with glp-1r, it could influence pathways related to glucose metabolism .
Result of Action
Some tetrazole compounds have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.
Safety and Hazards
Future Directions
The future directions for “2-(1h-Tetrazol-5-yl)aniline” could involve further exploration of its properties and potential applications. For instance, one study mentioned the high adsorption capacity of a similar compound for CO2 and C2H2 . This suggests potential uses in gas separation and storage applications.
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCGQKSPWMDAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298976 | |
| Record name | 2-(1h-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1h-Tetrazol-5-yl)aniline | |
CAS RN |
18216-38-1 | |
| Record name | 18216-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1h-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



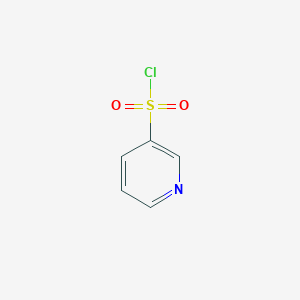

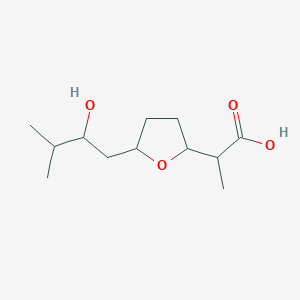


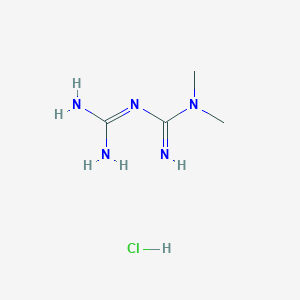
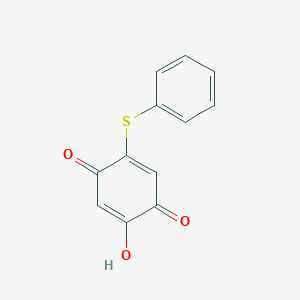


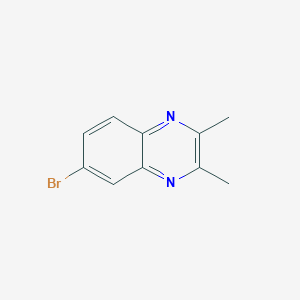
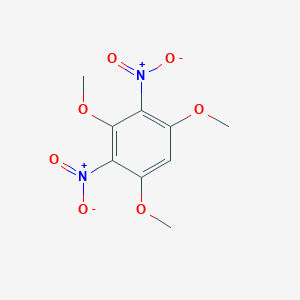
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)